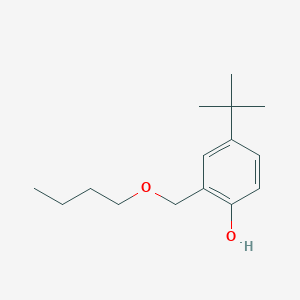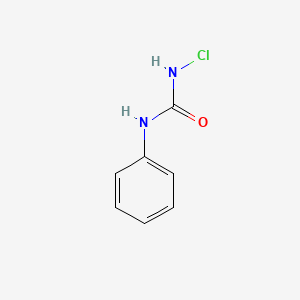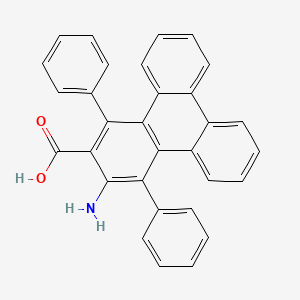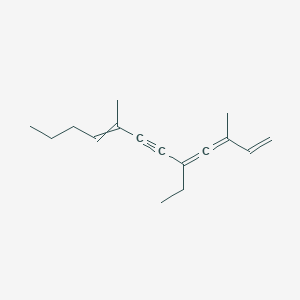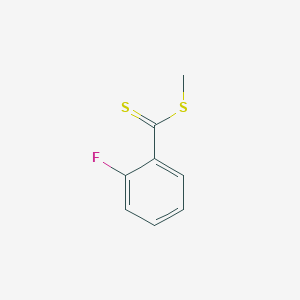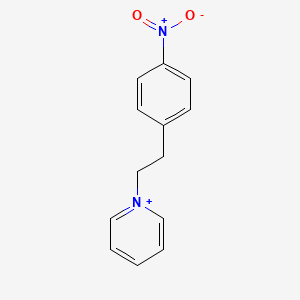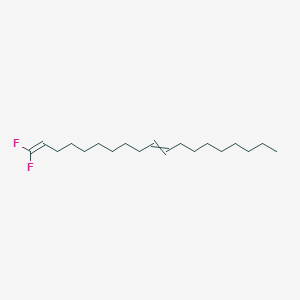
1,1-Difluorononadeca-1,10-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluorononadeca-1,10-diene is an organic compound characterized by the presence of two fluorine atoms attached to the first carbon of a nonadeca-1,10-diene chain. This compound belongs to the class of conjugated dienes, which are known for their unique chemical properties and reactivity due to the presence of alternating double bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-difluorononadeca-1,10-diene typically involves the introduction of fluorine atoms into a nonadeca-1,10-diene precursor. One common method is the dehydrohalogenation of a suitable fluorinated precursor under basic conditions. For example, the reaction of 1,1-difluoro-2-bromo-nonadecane with a strong base like potassium tert-butoxide can yield this compound through an elimination reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Difluorononadeca-1,10-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles such as hydrogen halides (e.g., HBr) to form addition products.
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding diols.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon, leading to the formation of different substituted products.
Common Reagents and Conditions
Electrophilic Addition: Reagents like HBr or HCl under controlled temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Electrophilic Addition: 1,2-difluoro-2-bromo-nonadecane.
Oxidation: 1,1-difluoro-2,3-dihydroxy-nonadecane.
Substitution: 1,1-difluoro-2-methoxy-nonadecane.
Applications De Recherche Scientifique
1,1-Difluorononadeca-1,10-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the unique properties imparted by the fluorine atoms.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and stability
Mécanisme D'action
The mechanism of action of 1,1-difluorononadeca-1,10-diene involves its interaction with various molecular targets through its conjugated diene system. The presence of fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its reactivity towards electrophiles and nucleophiles. The compound can participate in resonance stabilization, making it a versatile intermediate in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Difluorocyclopropane: Another fluorinated compound with a cyclopropane ring.
1,3-Butadiene: A simpler conjugated diene without fluorine atoms.
1,1-Difluoroethene: A smaller fluorinated diene.
Uniqueness
1,1-Difluorononadeca-1,10-diene is unique due to its long carbon chain and the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity.
Propriétés
Numéro CAS |
114332-55-7 |
|---|---|
Formule moléculaire |
C19H34F2 |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
1,1-difluorononadeca-1,10-diene |
InChI |
InChI=1S/C19H34F2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h9-10,18H,2-8,11-17H2,1H3 |
Clé InChI |
GGOJPUGJHKKOCQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC=C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



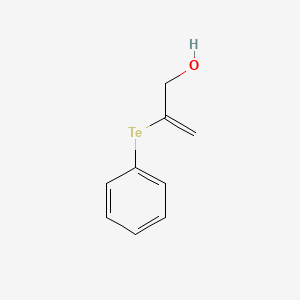
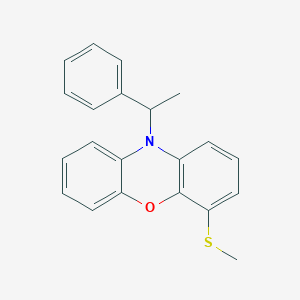
![2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid](/img/structure/B14295727.png)
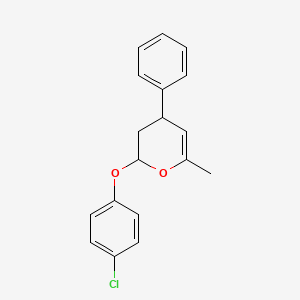

![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)
